REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].C(N(CC)CC)C.[C:12]1([CH3:19])[C:17]([OH:18])=[CH:16][CH:15]=[CH:14][CH:13]=1>CN(C)C1C=CN=CC=1.C1(C)C=CC=CC=1>[C:1]([O:18][C:17]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:19])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
235.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
282.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
324 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting solid hydrochloride is separated by filtration
|
Type
|
WASH
|
Details
|
the organic phase is washed twice with 1 N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The solution is dried
|
Type
|
CUSTOM
|
Details
|
the solvent is recovered under vacuum
|
Type
|
DISTILLATION
|
Details
|
The remaining oil is distilled under vacuum
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC1=C(C=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |